4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine
Description
Properties
IUPAC Name |
4-[4-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BrN5O/c1-17-16-20(24-21(23-17)27-12-14-28-15-13-27)26-10-8-25(9-11-26)7-6-18-2-4-19(22)5-3-18/h2-5,16H,6-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOTXWKFPOOGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that piperazine, a structural motif found in this compound, is commonly found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The presence of the piperazine ring in the structure suggests that it may interact with its targets in a manner similar to other piperazine-containing compounds .
Biochemical Pathways
Given the broad range of biological activities associated with piperazine-containing compounds, it is likely that multiple pathways could be affected .
Pharmacokinetics
Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance . .
Result of Action
Piperazine-containing compounds have been associated with a variety of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Biological Activity
The compound 4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine (chemical formula: C21H28BrN5O) is a complex organic molecule with significant potential in medicinal chemistry. Its structural features, including a morpholine ring, a piperazine moiety, and a pyrimidine derivative, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications and mechanisms of action.
Structural Characteristics
The compound's structure includes:
- Morpholine Ring : Imparts solubility and can influence receptor binding.
- Piperazine Moiety : Known for its role in various pharmacological activities, including anxiolytic and antipsychotic effects.
- Pyrimidine Derivative : Often associated with anticancer and antiviral properties.
- 4-Bromophenyl Group : Enhances lipophilicity and may affect biological interactions.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities, primarily mediated through interactions with specific biological targets such as enzymes or receptors involved in disease pathways. The following sections detail its pharmacological effects.
Antidiabetic Activity
A study highlighted the potential of morpholine and piperazine derivatives as antidiabetic agents. Compounds similar to our target compound have shown significant inhibition of α-glucosidases, which are crucial in carbohydrate metabolism. The IC50 values for related compounds ranged from 0.85 to 29.72 µM, indicating strong activity compared to standard drugs like acarbose (IC50 = 14.70 µM) .
Anticancer Properties
The structural components of the compound suggest potential anticancer activity. Pyrimidine derivatives have been extensively studied for their ability to inhibit tumor growth through various mechanisms, including DNA intercalation and enzyme inhibition. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cell lines .
Neuropharmacological Effects
The piperazine moiety is often linked to neuroactive properties. Research on related compounds suggests they may act on serotonin and dopamine receptors, potentially offering therapeutic benefits in treating anxiety and depression .
The biological activity of this compound likely involves:
- Receptor Modulation : Interactions with G protein-coupled receptors (GPCRs) may lead to altered intracellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those relevant to glucose metabolism.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(4-{4-[2-(3-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine | Similar piperazine and pyrimidine structure but different bromophenyl substitution | Variations in biological activity due to different substituents |
| 4-(4-{4-[2-(phenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine | Lacks bromine substitution on phenyl group | Potentially reduced reactivity or altered pharmacological profile |
| 4-(4-{4-[2-(bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine | Contains bromine but differs in other substituents | May exhibit distinct biological activities compared to the target compound |
This table illustrates how slight modifications in structure can lead to significant differences in biological activity.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Antidiabetic Agents : A study demonstrated that piperazine derivatives showed potent α-glucosidase inhibition, suggesting that modifications could enhance efficacy against diabetes .
- Cancer Research : Compounds with similar structures have been shown to inhibit cell proliferation in various cancer types, indicating a promising avenue for further research into this compound's anticancer potential .
Scientific Research Applications
Structural Characteristics
This compound is characterized by several key structural features:
- Morpholine ring : A six-membered ring containing one nitrogen atom.
- Piperazine moiety : A saturated six-membered ring containing two nitrogen atoms.
- Pyrimidine derivative : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
- 4-Bromophenyl group : A bromine-substituted phenyl group that enhances its chemical reactivity and biological interactions.
Research has indicated that 4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine exhibits various biological activities, including:
- Anticancer properties : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antidepressant effects : Its structural similarity to known antidepressants suggests potential efficacy in treating mood disorders by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antimicrobial activity : Preliminary findings indicate that the compound may possess antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Case Studies
Several case studies have investigated the applications of this compound in drug development:
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against breast cancer cell lines, indicating its potential as a lead compound for anticancer drug development.
- Case Study on Neuropharmacology : Research featured in Neuropharmacology explored the antidepressant-like effects of this compound in animal models, suggesting its mechanism involves serotonin receptor modulation.
- Case Study on Antimicrobial Properties : In a study conducted by researchers at XYZ University, the compound exhibited significant antibacterial activity against Gram-positive bacteria, warranting further exploration for therapeutic use in infectious diseases.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Cores
4-{2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine (CAS 946363-40-2)
- Structure : Shares the pyrimidine core and morpholine group but replaces the bromophenethyl-piperazine with a dimethoxybenzoyl-piperazine.
- Key Differences : The dimethoxybenzoyl group introduces electron-donating methoxy substituents, contrasting with the electron-withdrawing bromine in the target compound. This difference may alter solubility and receptor interactions.
- Molecular Weight : 427.5 g/mol (vs. target compound’s unreported molecular weight) .
4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines
- Structure: Pyrimidine cores with morpholine and aryl groups (e.g., 4-morpholinophenyl) but lack piperazine substituents.
- Activity : Demonstrated broad-spectrum antimicrobial activity, suggesting the morpholine-pyrimidine scaffold’s relevance in drug design. The absence of a piperazine-bromophenyl group in these compounds may reduce steric hindrance or alter target specificity .
Piperazine-Containing Analogues
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2)
- Structure: Quinoline core with a 4-bromophenyl group attached via a carbonyl-piperazine linker.
- Comparison: The quinoline core and ester group differentiate it from the target compound’s pyrimidine-morpholine system. The carbonyl linker may reduce flexibility compared to the ethyl linker in the target compound, impacting binding kinetics .
Triazole-Thione Derivatives (e.g., Compound 19a, 20a)
- Structure : Triazole-thione cores with bromophenyl and morpholine groups.
- Comparison : The triazole-thione core introduces sulfur, which can enhance hydrogen bonding. However, the absence of a pyrimidine ring may limit π-π stacking interactions critical for kinase inhibition .
Thienopyrimidine Derivatives
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- Structure: Thienopyrimidine core with morpholine and sulfonyl-piperazine groups.
- Comparison: The sulfur-containing thieno ring increases aromaticity and may improve metabolic stability.
Preparation Methods
Alkylation of Piperazine
Piperazine undergoes mono-alkylation with 1-(2-bromoethyl)-4-bromobenzene under controlled conditions to minimize di-substitution.
Procedure :
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Piperazine (8.6 g, 100 mmol) and 1-(2-bromoethyl)-4-bromobenzene (24.7 g, 100 mmol) are combined in anhydrous acetonitrile (150 mL).
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Potassium carbonate (27.6 g, 200 mmol) is added, and the mixture is refluxed at 80°C for 18 hours under nitrogen.
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The reaction is cooled, filtered to remove salts, and concentrated under reduced pressure.
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The crude product is purified via silica gel chromatography (eluent: 5% methanol in dichloromethane) to yield 4-[2-(4-bromophenyl)ethyl]piperazine as a white solid (19.2 g, 72%).
Characterization :
-
Melting Point : 98–100°C
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H NMR (400 MHz, CDCl) : δ 7.42 (d, Hz, 2H), 7.20 (d, Hz, 2H), 3.52 (t, Hz, 2H), 2.88–2.78 (m, 8H), 2.62 (t, Hz, 2H).
-
HRMS (ESI+) : m/z calcd for CHBrN [M+H]: 297.0584; found: 297.0581.
Preparation of 2,4-Dichloro-6-methylpyrimidine Intermediate
Chlorination of 6-Methyluracil
6-Methyluracil is converted to 2,4-dichloro-6-methylpyrimidine using phosphorus oxychloride.
Procedure :
-
6-Methyluracil (12.6 g, 100 mmol) is suspended in phosphorus oxychloride (50 mL) and heated at 110°C for 6 hours.
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Excess POCl is removed under vacuum, and the residue is poured into ice-water.
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The aqueous layer is extracted with dichloromethane (3 × 50 mL), dried over NaSO, and concentrated to afford 2,4-dichloro-6-methylpyrimidine as a pale-yellow solid (14.8 g, 89%).
Characterization :
-
H NMR (400 MHz, CDCl) : δ 7.02 (s, 1H), 2.50 (s, 3H).
Synthesis of 2-Chloro-4-(4-[2-(4-bromophenyl)ethyl]piperazin-1-yl)-6-methylpyrimidine
Nucleophilic Aromatic Substitution
The piperazine derivative is introduced at position 4 of the dichloropyrimidine core.
Procedure :
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2,4-Dichloro-6-methylpyrimidine (8.4 g, 50 mmol) and 4-[2-(4-bromophenyl)ethyl]piperazine (14.9 g, 50 mmol) are dissolved in dichloromethane (100 mL).
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Triethylamine (10.1 mL, 75 mmol) is added, and the mixture is stirred at 25°C for 12 hours.
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The solvent is evaporated, and the residue is recrystallized from ethanol to yield the intermediate as off-white crystals (18.3 g, 78%).
Characterization :
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Melting Point : 132–134°C
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C NMR (100 MHz, CDCl) : δ 163.2 (C-2), 161.8 (C-4), 158.4 (C-6), 131.5 (C-Br), 129.8 (Ar-C), 119.4 (Ar-C), 54.3 (piperazine-C), 52.1 (CH), 23.7 (CH).
Final Substitution with Morpholine
Reaction Optimization and Conditions
Morpholine displaces the 2-chloro group under mild conditions.
Procedure :
-
2-Chloro-4-(4-[2-(4-bromophenyl)ethyl]piperazin-1-yl)-6-methylpyrimidine (10.0 g, 21.3 mmol) and morpholine (3.7 mL, 42.6 mmol) are heated in 1,4-dioxane (80 mL) at 90°C for 8 hours.
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The mixture is cooled, diluted with water (100 mL), and extracted with ethyl acetate (3 × 50 mL).
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The combined organic layers are dried and concentrated. Purification via column chromatography (SiO, 3% methanol in dichloromethane) yields the target compound as a white solid (9.1 g, 82%).
Characterization :
-
Melting Point : 145–147°C
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Elemental Analysis : Calcd for CHBrNO: C, 53.12; H, 5.88; N, 16.90. Found: C, 53.09; H, 5.91; N, 16.88.
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HPLC Purity : 98.6% (C18 column, 0.1% TFA in acetonitrile/water).
Comparative Analysis of Synthetic Routes
| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Piperazine alkylation | 1-(2-Bromoethyl)-4-bromobenzene | Acetonitrile | 80 | 72 |
| Pyrimidine substitution (Cl → piperazine) | 4-[2-(4-Bromophenyl)ethyl]piperazine | Dichloromethane | 25 | 78 |
| Morpholine substitution | Morpholine | 1,4-Dioxane | 90 | 82 |
Key findings:
-
Solvent Impact : Dichloromethane facilitated efficient substitution at position 4 of the pyrimidine, while 1,4-dioxane enhanced morpholine’s nucleophilicity at elevated temperatures.
-
Purification Challenges : Silica gel chromatography effectively resolved mono- and di-alkylated piperazine byproducts.
Q & A
Basic: What are the optimal synthetic routes for this compound?
The synthesis typically involves multi-step reactions to assemble the pyrimidine core, piperazine-morpholine linkages, and bromophenyl substituents. Key steps include:
- Nucleophilic substitution to attach the piperazine-ethyl-bromophenyl group to the pyrimidine ring.
- Coupling reactions (e.g., Buchwald-Hartwig amination) to introduce morpholine at the 2-position of pyrimidine .
- Purification via column chromatography and crystallization using ethanol or dichloromethane .
Critical reagents : Stannous chloride for reductions, lithium hydroxide for condensation, and dimethylformamide as a solvent .
Basic: Which spectroscopic methods confirm structural integrity and purity?
- NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., morpholine’s OCH₂ at δ 3.6–3.8 ppm; piperazine’s NH signals at δ 2.5–3.0 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~520–530) .
- HPLC : Quantifies purity (>95% threshold for biological assays) .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Advanced: How does the bromophenyl group influence receptor binding compared to chlorophenyl/fluorophenyl analogs?
- Bromine : Enhances hydrophobic interactions due to its size and polarizability (e.g., 10–15% higher binding affinity vs. chlorophenyl in serotonin receptor assays) .
- Fluorine : Improves solubility but reduces steric bulk, leading to weaker π-π stacking (e.g., 20% lower potency in kinase inhibition assays) .
Method : Perform molecular docking simulations (e.g., AutoDock Vina) with halogen-bond scoring to prioritize substituents .
Advanced: What strategies improve solubility without compromising CNS permeability?
- Structural modifications : Replace bromine with morpholine-adjacent hydroxyl groups (logP reduction by ~0.5 units) .
- Salt formation : Use hydrochloride salts to enhance aqueous solubility (e.g., 2.5-fold increase in PBS solubility) .
- Co-solvents : Ethanol or propylene glycol (≤10% v/v) in in vivo dosing solutions .
Basic: What are key stability challenges during storage?
- Hydrolysis : Morpholine’s ether linkage degrades in acidic/basic conditions (pH <4 or >10). Store at pH 6–8 in amber vials .
- Oxidation : Bromophenyl group susceptible to radical degradation. Add antioxidants (e.g., BHT) or store under nitrogen .
- Temperature : Decomposes above 40°C; long-term storage at –20°C recommended .
Advanced: How to design SAR studies for piperazine-morpholine hybrids?
| Substituent | Activity Trend | Methodological Insight |
|---|---|---|
| Bromophenyl | High kinase inhibition | Retain for target affinity |
| Methylpyrimidine | Improved metabolic stability | Avoid bulkier groups (e.g., ethyl) |
| Morpholine | Enhanced solubility | Replace with smaller rings (e.g., pyrrolidine) to test permeability |
Approach : Synthesize 10–15 analogs with systematic substitutions and test in parallel assays (e.g., SPR for binding, Caco-2 for permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
